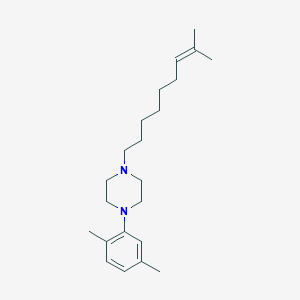![molecular formula C17H18ClNO2S B5016443 N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5016443.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide, also known as Clopidogrel, is a widely used antiplatelet drug. It is commonly prescribed to patients with a high risk of cardiovascular events, such as myocardial infarction and stroke. Clopidogrel works by inhibiting the activation of platelets, which are responsible for forming blood clots.
Mecanismo De Acción
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. This prevents the formation of blood clots, which can lead to cardiovascular events such as myocardial infarction and stroke.
Biochemical and Physiological Effects:
This compound has been shown to decrease platelet activation and aggregation, which leads to a decrease in the formation of blood clots. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has several advantages for lab experiments, including its well-established mechanism of action and its ability to selectively inhibit platelet activation. However, it also has limitations, such as its potential for off-target effects and its irreversible binding to the P2Y12 receptor.
Direcciones Futuras
There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide. One area of interest is the development of new antiplatelet drugs with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs for the prevention of cardiovascular events. Additionally, there is ongoing research on the potential use of this compound in other disease states, such as cancer and Alzheimer's disease.
In conclusion, this compound is a widely used antiplatelet drug that has been extensively studied in scientific research. Its mechanism of action involves irreversibly binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for research on this compound, including the development of new antiplatelet drugs and the potential use in other disease states.
Métodos De Síntesis
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide involves several steps. The first step is the synthesis of 2-chloroacetamide, which is then reacted with 2-methylphenol to form 2-(2-methylphenoxy)acetamide. The second step involves the synthesis of 4-chlorobenzenethiol, which is then reacted with 2-(2-methylphenoxy)acetamide to form this compound, also known as this compound.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2-methylphenoxy)acetamide has been extensively studied in scientific research for its antiplatelet activity. It is commonly used in clinical trials to evaluate its efficacy and safety in preventing cardiovascular events. This compound has also been studied for its potential use in other disease states, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-13-4-2-3-5-16(13)21-12-17(20)19-10-11-22-15-8-6-14(18)7-9-15/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQCNAVQZSMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5016365.png)

![diethyl 2-[(1-azepanylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5016388.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5016395.png)
![N-{[(2-methoxyethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5016400.png)
![2-[{2-[2-(2-chlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5016413.png)
![ethyl (6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B5016416.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5016429.png)
![1-cyclohexyl-2-(3-phenylbutyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016437.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5016451.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B5016453.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,5-difluorobenzyl)piperidine](/img/structure/B5016461.png)
